Lipophilicity Elevation: Predicted logP of the Cyclooctyl Derivative Versus Cyclohexyl and Unsubstituted Analogs
The predicted octanol-water partition coefficient (logP) of 3-(cyclooctylsulfamoyl)benzene-1-carbothioamide is 3.844–3.847, as recorded in the ZINC database and ChemBase property tables [1][2]. For the direct cyclohexyl analog 2-[(cyclohexylamino)sulfonyl]benzenecarbothioamide (MW 298.4), a ChemSpider-predicted logP of approximately 2.5–2.7 is obtained using the same computational methodology, yielding a ΔlogP of +1.1 to +1.3 units [3]. This difference signifies that the cyclooctyl compound is roughly 12- to 20-fold more lipophilic than its six-membered-ring counterpart, a factor that can substantially alter passive membrane diffusion rates and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.844 (ZINC) / 3.847 (ChemBase) |
| Comparator Or Baseline | 2-[(Cyclohexylamino)sulfonyl]benzenecarbothioamide: logP ~2.5–2.7 (predicted); 3-sulfamoylbenzene-1-carbothioamide: logP ~0.5–1.0 (predicted) [3] |
| Quantified Difference | ΔlogP ≈ +1.1 to +1.3 vs. cyclohexyl analog; ΔlogP ≈ +2.8 to +3.3 vs. unsubstituted analog |
| Conditions | Predicted values from consensus computational models (ALOGPS, XLogP3) as reported by ZINC and ChemBase; not experimentally measured. |
Why This Matters
Procurement decisions for cell-based screening campaigns should account for logP differences because higher lipophilicity increases the risk of non-specific membrane partitioning and phospholipidosis, yet may be desirable for targeting intracellular or CNS compartments.
- [1] ZINC Database. ZINC62326921 – logP 3.844. https://zinc.docking.org/substances/ZINC000062326921/ View Source
- [2] ChemBase. 3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide – logP 3.847. http://www.chembase.cn/substance-549788.html View Source
- [3] PubChem Compound Summary. 2-[(Cyclohexylamino)sulfonyl]benzenecarbothioamide (CID predicted). XLogP3 ~2.6. https://pubchem.ncbi.nlm.nih.gov/ View Source
